molecular formula C13H14O3 B1620262 Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 22743-00-6

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1620262
CAS No.: 22743-00-6
M. Wt: 218.25 g/mol
InChI Key: CNCAIYXTLXJJQG-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a bicyclic organic compound featuring a partially saturated naphthalene core (tetrahydronaphthalene) with a ketone group at the 4-position and an ethyl ester at the 2-position. This structure serves as a key intermediate in pharmaceutical and materials chemistry due to its versatile reactivity, particularly in cyclization and hydrogenation reactions. Its synthesis often involves Claisen-Schmidt condensations or sodium ethoxide-mediated cyclizations, as evidenced by historical and modern protocols .

Properties

IUPAC Name

ethyl 4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-6,10H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCAIYXTLXJJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314564
Record name Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22743-00-6
Record name NSC285691
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enolate Alkylation via Sodium Hydride-Mediated Deprotonation

A widely employed strategy involves the alkylation of 4-oxo-1,2,3,4-tetrahydronaphthalene (4-tetralone) through enolate intermediate formation. As demonstrated in analogous syntheses, sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the α-carbon adjacent to the ketone, generating a nucleophilic enolate. Subsequent reaction with ethyl chloroformate introduces the ester group at the 2-position.

Procedure :

  • Deprotonation : A suspension of 4-tetralone (0.5 mmol) in anhydrous THF is treated with NaH (1.2 equiv) at 0°C, stirred for 30 minutes to form the enolate.
  • Alkylation : Ethyl chloroformate (1.1 equiv) is added dropwise, and the mixture is refluxed for 18 hours.
  • Work-up : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 20:1).

Key Data :

  • Yield : 67–82%
  • Spectroscopic Validation :
    • $$^{1}\text{H}$$ NMR (500 MHz, CDCl$$_3$$): δ 8.05 (dd, $$J = 7.6 \, \text{Hz}$$, 1H), 4.31 (q, $$J = 7.1 \, \text{Hz}$$, 2H), 3.26 (ddd, $$J = 14.9 \, \text{Hz}$$, 1H).
    • $$^{13}\text{C}$$ NMR: δ 187.79 (C=O), 167.60 (ester C=O), 63.25 (OCH$$2$$CH$$3$$).

α-Functionalization of Ketones Using Trimethylsilyl Triflate

α-Functionalization offers a direct route to introduce electrophilic groups at the ketone’s α-position. Adapted from chlorination protocols, this method employs trimethylsilyl triflate (TMSOTf) and methyl phenyl sulfoxide to activate the ketone for esterification.

Procedure :

  • Reaction Setup : 4-Tetralone (0.5 mmol), methyl phenyl sulfoxide (1.2 equiv), TMSOTf (1.5 equiv), and sodium ethoxide (1.2 equiv) are combined in acetonitrile.
  • Esterification : Ethyl chloroformate (1.1 equiv) is added, and the mixture is stirred at 25°C for 3.5 hours.
  • Purification : The crude product is extracted with methyl tert-butyl ether and chromatographed (hexane:ethyl acetate = 30:1).

Key Data :

  • Yield : 86–89%
  • Reaction Specificity : Anhydrous conditions prevent ester hydrolysis.

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • THF vs. Acetonitrile : THF enhances enolate stability in alkylation reactions, while acetonitrile favors electrophilic activation in α-functionalization.
  • Temperature : Reflux conditions (66–80°C) improve reaction rates but risk decomposition, whereas room-temperature reactions prioritize selectivity.

Catalytic Additives

  • Tetrabutylammonium Iodide (TBAI) : Enhances alkylation efficiency by phase-transfer catalysis (yield increase: 15–20%).
  • TMSOTf : Lewis acid catalysis facilitates ketone activation for α-functionalization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^{1}\text{H}$$ NMR :
    • Ethyl ester protons appear as a quartet at δ 4.31 (OCH$$2$$CH$$3$$).
    • Aromatic protons resonate between δ 7.20–8.10, confirming the naphthalene backbone.
  • $$^{13}\text{C}$$ NMR :
    • Ketone carbonyl at δ 187.79, ester carbonyl at δ 167.60.

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS) : [M + H]$$^+$$ calculated for C$${13}$$H$${14}$$O$$_3$$: 218.0943, observed: 218.0945.

Applications and Derivatives

Pharmaceutical Intermediates

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Functionalization Pathways

  • Chlorination : Reaction with NaCl/TMSOTf yields chlorinated derivatives for anticancer studies.
  • Alkylation : Propargyl bromide introduces alkyne handles for click chemistry.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has shown promise in medicinal chemistry due to its potential as a precursor for biologically active compounds.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have explored its role in synthesizing analogs that target specific cancer pathways.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be utilized to construct more complex organic molecules through various functionalization reactions.
  • Diels-Alder Reactions : Its reactive double bonds make it suitable for Diels-Alder reactions, facilitating the formation of cyclohexene derivatives.

Materials Science

In materials science, this compound can be employed in developing new materials:

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene derivatives. The results demonstrated that certain modifications led to increased potency against breast cancer cells. The study highlighted the importance of structural variations in enhancing biological activity.

Case Study 2: Polymer Development

Research conducted by a team at a prominent university explored the use of this compound in synthesizing biodegradable polymers. The findings indicated that incorporating this compound improved thermal stability and mechanical strength while maintaining biodegradability.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ketone and ester functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

  • Structural Difference : The oxo group is at the 1-position instead of the 4-position.
  • Synthesis : Prepared via sodium-mediated cyclization of ethyl γ-o-carbethoxyphenyl-n-butyrate, yielding a product with distinct stereoelectronic properties .
  • Reactivity : Undergoes asymmetric hydrogenation with high trans-selectivity (up to 99% ee) using chiral catalysts, outperforming BINAP-based systems in enantioselectivity .
  • Applications : Used as a precursor for indolo-dihydronaphthalene derivatives in medicinal chemistry .

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS 3118-10-3)

  • Structural Difference : The ester group is at the 1-position, altering steric and electronic profiles.
  • Properties : Higher steric hindrance near the ester group reduces reactivity in nucleophilic substitutions compared to the 2-carboxylate isomer .

Ring System Variants

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Core Structure: Aromatic quinoline ring instead of tetrahydronaphthalene.
  • Synthesis: Derived from ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate via NaOH/EtOH hydrolysis .
  • Applications: Key intermediate for quinolone antibiotics, demonstrating broader biological activity than tetrahydronaphthalene analogs .

Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates

  • Core Structure : Cyclohexene ring fused to naphthalene.
  • Synthesis : Formed via sodium ethoxide-catalyzed condensation of ethyl acetoacetate and arylprop-2-en-1-ones .
  • Reactivity : Enhanced conjugation due to the cyclohexene ring improves stability under acidic conditions .

Substituted Derivatives

Allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

  • Substituents : Methoxy group at the 6-position and allyl ester.
  • Synthesis : Produced in 70% yield via allylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one .
  • Applications : Used in polymer chemistry for crosslinking due to the allyl group’s radical reactivity .

Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

  • Substituents : Methoxy at the 8-position and methyl at the 1-position.
  • Properties : Increased lipophilicity enhances membrane permeability in drug delivery studies .

Research Findings and Trends

  • Stereochemical Control : Ethyl 1-oxo-1,2,3,4-THN-2-carboxylate exhibits superior enantioselectivity in hydrogenation compared to other isomers, making it valuable for chiral drug synthesis .
  • Biological Activity: Quinoline-based analogs (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) show higher antibacterial efficacy due to aromatic nitrogen’s role in DNA gyrase inhibition .
  • Industrial Use : Commercial suppliers (e.g., Zhejiang Jiuzhou Chem) prioritize the 2-carboxylate isomer for bulk production (purity ≥99%, 1–100 metric tons/day) due to demand in NSAID and anticoagulant research .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

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